molecular formula C11H14ClN3 B11886625 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1171611-01-0

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11886625
CAS No.: 1171611-01-0
M. Wt: 223.70 g/mol
InChI Key: HIISSTJPSNXYKJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride (CAS No. 1171611-01-0) is a quinoline derivative featuring a hydrazine group at the 4-position and methyl substituents at the 5- and 7-positions. Its molecular formula is C₁₁H₁₄ClN₃, with a molecular weight of 231.7 g/mol. This compound is commercially available as an industrial-grade product (99% purity) in 25 kg cardboard drum packaging, compliant with REACH and ISO standards . The hydrazine moiety and methyl groups confer unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing heterocyclic drugs or metal coordination complexes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1171611-01-0

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(5,7-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-5-8(2)11-9(14-12)3-4-13-10(11)6-7;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

HIISSTJPSNXYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)NN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-5,7-dimethylquinoline

The precursor 4-chloro-5,7-dimethylquinoline is typically synthesized via the Gould-Jacobs cyclization of 3,5-dimethylaniline derivatives. For example, heating 3,5-dimethylaniline with ethyl acetoacetate in polyphosphoric acid yields 5,7-dimethyl-4-hydroxyquinoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 105°C. This step replaces the hydroxyl group with chlorine, achieving a 70–85% yield depending on reaction time and purity of intermediates.

Hydrazination Reaction

The chloro substituent at position 4 undergoes nucleophilic displacement with hydrazine hydrate. A representative procedure involves:

  • Refluxing 4-chloro-5,7-dimethylquinoline (1 equiv) with excess hydrazine hydrate (3–5 equiv) in ethanol for 6–12 hours.

  • Monitoring the reaction via thin-layer chromatography (TLC) until the starting material is consumed.

  • Cooling the mixture, filtering the precipitate, and washing with cold ethanol to isolate the free base.

Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt. Recrystallization from ethanol-water mixtures yields pure 5,7-dimethyl-4-hydrazinoquinoline hydrochloride.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

ParameterValue/DescriptionSource Reference
SolventEthanol
TemperatureReflux (78–80°C)
Reaction Time6–12 hours
Yield65–75%

Alternative Synthetic Routes

Reductive Amination of 4-Amino-5,7-dimethylquinoline

While less common, reductive amination offers an alternative pathway:

  • Step 1 : Nitration of 5,7-dimethylquinoline at position 4 using nitric acid in sulfuric acid.

  • Step 2 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon.

  • Step 3 : Reaction with hydrazine hydrate under acidic conditions to replace the amine with hydrazine.

This method is limited by lower yields (50–60%) due to competing side reactions during nitration and reduction.

Direct Hydrazination of 4-Hydroxy-5,7-dimethylquinoline

In the absence of chlorinated precursors, 4-hydroxy-5,7-dimethylquinoline can react with hydrazine hydrate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). However, this method is less efficient (40–50% yield) and requires stringent anhydrous conditions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or pyridine accelerate the hydrazination reaction but complicate purification due to high boiling points. Ethanol remains the preferred solvent for balancing reaction rate and ease of isolation.

Stoichiometry and Temperature

Increasing the hydrazine hydrate ratio to 5:1 (relative to the chloro precursor) improves yields to 75–80%. Temperatures above 80°C risk decomposition, while temperatures below 70°C prolong reaction times.

Purification Techniques

Recrystallization from ethanol-water (3:1 v/v) achieves >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are avoided due to the compound’s polarity and tendency to decompose on stationary phases.

Analytical Characterization

Spectroscopic Data

  • IR : N–H stretches at 3200–3300 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 2.4–2.6 (s, 6H, CH₃), δ 8.1–8.3 (m, 3H, quinoline-H), δ 9.2 (s, 1H, NH).

  • ¹³C NMR : Peaks at δ 21.5 (CH₃), δ 120–150 (aromatic carbons), δ 155.2 (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline ring and the hydrazine group’s orientation perpendicular to the ring.

Industrial-Scale Considerations

Cost-Effective Precursors

Industrial synthesis prioritizes low-cost starting materials like 3,5-dimethylaniline over specialized intermediates. Bulk POCl₃ and hydrazine hydrate reduce per-unit costs.

Waste Management

Phosphorus-containing byproducts from chlorination require neutralization with aqueous sodium bicarbonate. Hydrazine residues are treated with hydrogen peroxide to prevent environmental contamination.

Challenges and Limitations

Regioselectivity Issues

Competing reactions at positions 2 or 8 of the quinoline ring can occur during chlorination, necessitating careful control of reaction conditions.

Hydrazine Stability

Hydrazine hydrate is moisture-sensitive and prone to oxidation, requiring inert atmospheres (N₂ or Ar) during reactions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibits notable biological activities , including:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains. For instance, studies have shown that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary findings indicate that this compound may induce apoptosis in cancer cells by inhibiting topoisomerase II enzymes and disrupting DNA synthesis. It has shown selective cytotoxicity against several cancer cell lines, including human leukemia and lung cancer cells .
Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialPseudomonas aeruginosa, Staphylococcus aureusInhibition of bacterial growth
AnticancerHuman leukemia (MV4-11), A549 (lung), HCT116 (colon)Induction of apoptosis; inhibition of topoisomerase II

Table 2: Synthesis Conditions

ReagentConditionYield
5,7-DimethylquinolineHydrazine hydrateHigh
SolventEthanol or MethanolOptimal

Case Studies

  • Antimicrobial Study : In a study evaluating the antimicrobial properties of various compounds including this compound, it was found to exhibit significant inhibition against multiple bacterial strains. The study utilized the well diffusion method to assess the efficacy of the compound at varying concentrations .
  • Anticancer Research : A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-4-hydrazino-2-methyl-quinoline Hydrochloride (CAS 1170041-05-0)

  • Structural Differences :
    • Substituents: 6-chloro and 2-methyl groups vs. 5,7-dimethyl in the target compound.
    • Molecular Formula: C₁₁H₁₂Cl₂N₃ (vs. C₁₁H₁₄ClN₃).
  • Functional Implications: The electron-withdrawing chloro group at position 6 may reduce electron density on the quinoline ring, altering nucleophilic reactivity compared to the electron-donating methyl groups in 5,7-dimethyl derivatives. Applications: Primarily used in R&D for synthesizing kinase inhibitors or antimicrobial agents due to its halogenated structure .

(5,8-Dichloroquinolin-4-yl)hydrazine Hydrochloride (CAS 1170215-21-0)

  • Structural Differences :
    • Substituents: 5,8-dichloro vs. 5,7-dimethyl.
    • Molecular Formula: C₉H₈Cl₃N₃ (lower molecular weight due to fewer carbons).
  • Functional Implications: Dichloro groups increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Limited commercial availability (95% purity, 10 mg scale) suggests niche research applications, such as in antimalarial drug development .

4-Chloro-6,7-dimethoxyquinoline

  • Structural Differences: Substituents: 4-chloro, 6,7-dimethoxy vs. 4-hydrazino, 5,7-dimethyl. Molecular Formula: C₁₁H₁₀ClNO₂.
  • Functional Implications :
    • Methoxy groups improve solubility in polar solvents compared to methyl groups.
    • Used as a precursor for antineoplastic agents, leveraging its planar structure for DNA intercalation .

4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)

  • Structural Differences: Phenyl ring with 4-methoxy vs. quinoline core. Molecular Formula: C₇H₁₁ClN₂O.
  • Functional Implications :
    • The phenylhydrazine structure is simpler and less sterically hindered, favoring use in diazonium salt synthesis or as a reagent in colorimetric assays .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
5,7-Dimethyl-4-hydrazinoquinoline HCl 5,7-dimethyl, 4-hydrazine C₁₁H₁₄ClN₃ 231.7 Pharmaceutical intermediates
6-Chloro-4-hydrazino-2-methyl-quinoline HCl 6-chloro, 2-methyl, 4-hydrazine C₁₁H₁₂Cl₂N₃ 265.1 Kinase inhibitor R&D
(5,8-Dichloroquinolin-4-yl)hydrazine HCl 5,8-dichloro, 4-hydrazine C₉H₈Cl₃N₃ 264.5 Antimalarial research
4-Chloro-6,7-dimethoxyquinoline 4-chloro, 6,7-dimethoxy C₁₁H₁₀ClNO₂ 223.7 Anticancer precursor
4-Methoxyphenylhydrazine HCl 4-methoxy phenyl, hydrazine C₇H₁₁ClN₂O 174.6 Diazonium salt synthesis

Key Research Findings

  • Reactivity: The hydrazine group in 5,7-dimethyl-4-hydrazinoquinoline facilitates condensation reactions with ketones or aldehydes, enabling the synthesis of Schiff base ligands for metal complexes . In contrast, chloro-substituted analogs (e.g., 6-chloro derivative) undergo nucleophilic substitution more readily .
  • Biological Activity : Methyl and methoxy groups enhance membrane permeability, but chloro substituents improve target specificity in enzyme inhibition assays .
  • Stability: Hydrazine derivatives are sensitive to oxidation, requiring inert storage conditions, whereas methoxy-substituted quinolines exhibit greater stability under ambient conditions .

Biological Activity

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃·HCl
  • Molecular Weight : Approximately 223.70 g/mol
  • Appearance : Typically encountered as a solid, soluble in water and common organic solvents.

The compound features a quinoline ring substituted with two methyl groups and a hydrazine group, which significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to:

  • Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction potentially inhibits their activity, disrupting various biological pathways involved in disease processes.
  • Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against various bacterial strains, making it a candidate for further development in treating infections.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it has been evaluated against a panel of 60 cancer cell lines, revealing significant cytotoxic effects with submicromolar GI50 values in many cases .

Antimicrobial Studies

This compound has been tested for its effectiveness against several bacterial strains. Research indicates that it exhibits significant antibacterial properties, which could be useful in developing new antimicrobial agents.

Anticancer Studies

The compound's anticancer potential has been explored extensively:

  • Cytotoxicity Studies : In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, compounds related to 5,7-Dimethyl-4-hydrazinoquinoline were assessed against various cancer types, showing promising results .
  • Case Studies : A notable study indicated that similar hydrazone derivatives effectively target cancer cells by arresting their growth. This suggests that this compound may share comparable mechanisms of action with these derivatives .

Summary of Key Studies

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant antibacterial effects observed.
Anticancer ActivityCytotoxic effects on multiple cancer cell lines with submicromolar GI50 values.
Mechanism of ActionCovalent bond formation with proteins leading to disrupted biological pathways.

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